Peiminine Exhibits 31% Lower IC50 than Peimine in HepG2 Hepatocellular Carcinoma Cells
Peiminine demonstrates superior antiproliferative potency in human hepatocellular carcinoma HepG2 cells compared to peimine. The IC50 value for peiminine at 24 hours is 4.58 μg/mL [1]. In contrast, peimine, when tested under comparable conditions in the same cell line, exhibits an IC50 of 6.68 μg/mL [2]. This represents a 31% lower IC50 for peiminine, indicating a meaningfully higher cytotoxic potency in this liver cancer model.
| Evidence Dimension | Cytotoxicity IC50 |
|---|---|
| Target Compound Data | 4.58 μg/mL |
| Comparator Or Baseline | Peimine: 6.68 μg/mL |
| Quantified Difference | 31% lower IC50 |
| Conditions | HepG2 human hepatocellular carcinoma cells; 24 h exposure; MTT assay |
Why This Matters
For procurement in anticancer research, this quantifiable potency advantage justifies selecting peiminine over peimine for HepG2-based hepatocarcinoma studies.
- [1] Gong Q, et al. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells. PLoS One. 2019;14(1):e0201864. View Source
- [2] Li Y, et al. Peimine inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca2+/CaMKII/JNK pathway. J Cell Biochem. 2019;120(10):17059-17070. View Source
